Ethyl 3-chloroisoquinoline-4-carboxylate
CAS No.:
Cat. No.: VC18308109
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10ClNO2 |
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Molecular Weight | 235.66 g/mol |
IUPAC Name | ethyl 3-chloroisoquinoline-4-carboxylate |
Standard InChI | InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3 |
Standard InChI Key | BDRATWDPTZBHJX-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl |
Introduction
Chemical Structure and Molecular Properties
Ethyl 3-chloroisoquinoline-4-carboxylate features a fused bicyclic aromatic system, with the isoquinoline core comprising a benzene ring fused to a pyridine ring. The chlorine substituent at position 3 and the ethyl ester group at position 4 introduce distinct electronic and steric effects that influence reactivity and interactions.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl 3-chloroisoquinoline-4-carboxylate can be inferred from methodologies used for analogous compounds. A representative pathway involves:
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Formation of the Isoquinoline Core:
Cyclization reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, are commonly employed to construct the isoquinoline skeleton. For example, a benzannulation strategy using ylide intermediates has been reported for related chloroisoquinoline esters . -
Chlorination and Esterification:
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Chlorination at position 3 may involve electrophilic aromatic substitution using chlorine gas or sulfuryl chloride under controlled conditions.
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Esterification at position 4 typically utilizes ethanol in the presence of a catalyst (e.g., sulfuric acid) to convert a carboxylic acid intermediate into the ethyl ester .
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A modified synthesis adapted from a study on methyl 1-chloroisoquinoline-4-carboxylate involves:
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Reaction of a benzyl bromide-derived ylide with methyl 1-chloroisoquinoline-4-carboxylate.
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Hydrolysis and subsequent esterification with ethanol to yield the ethyl ester .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at positions 3 and 4 requires careful control of reaction conditions.
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Purification: Column chromatography or recrystallization is often necessary to isolate the pure product due to the formation of regioisomers .
Physicochemical Properties
Property | Value/Description |
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Solubility | Low in water (<1 mg/mL); soluble in organic solvents (e.g., DMSO, chloroform) |
logP (Partition Coefficient) | Estimated ~2.5–3.0, indicating moderate lipophilicity |
Melting Point | Not explicitly reported; likely >100°C based on analogs |
Stability | Stable under inert storage conditions; susceptible to hydrolysis under acidic/basic conditions |
These properties suggest suitability for pharmaceutical formulation, particularly in lipid-based delivery systems.
Comparative Analysis with Structural Analogs
Compound | Substituents | Key Differences |
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Ethyl 1-chloroisoquinoline-4-carboxylate | Cl at position 1, COOEt at 4 | Higher dipole moment; altered receptor binding |
3-Chloroisoquinoline-6-carboxylic acid | Cl at 3, COOH at 6 | Increased acidity; limited cell permeability |
Quinoline-4-carboxylate | No chlorine substituent | Reduced electrophilicity; lower bioactivity |
The 3-chloro-4-carboxylate configuration balances lipophilicity and electronic effects, enhancing drug-likeness compared to other derivatives .
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography or molecular docking.
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in animal models.
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Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency and selectivity.
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